Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
CAS No.: 2225145-02-6
Cat. No.: VC7258776
Molecular Formula: C10H6ClKN2O3
Molecular Weight: 276.72
* For research use only. Not for human or veterinary use.
![Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate - 2225145-02-6](/images/structure/VC7258776.png)
Specification
CAS No. | 2225145-02-6 |
---|---|
Molecular Formula | C10H6ClKN2O3 |
Molecular Weight | 276.72 |
IUPAC Name | potassium;5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Standard InChI | InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |
Standard InChI Key | SCCABFPKKGWRGE-UHFFFAOYSA-M |
SMILES | C1=CC=C(C(=C1)CC2=NN=C(O2)C(=O)[O-])Cl.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate (IUPAC name: potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate) has a molecular formula of C₁₀H₆ClKN₂O₃ and a molecular weight of 292.72 g/mol. The core 1,3,4-oxadiazole ring is substituted at position 5 with a 2-chlorobenzyl group (-CH₂C₆H₄Cl-2) and at position 2 with a carboxylate anion (-COO⁻K⁺). The potassium ion enhances aqueous solubility, making the compound suitable for formulation in hydrophilic matrices .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous 1,3,4-oxadiazole derivatives exhibit characteristic spectroscopic profiles:
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Infrared (IR) Spectroscopy: Strong absorption bands near 1740–1700 cm⁻¹ (C=O stretch of carboxylate) and 1250–1150 cm⁻¹ (C-O-C stretch of oxadiazole) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Optimization
Synthetic Pathway
The synthesis of potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can be inferred from methodologies used for analogous compounds :
Step 1: Esterification of 2-Chlorobenzyl-Substituted Carboxylic Acid
2-Chlorophenylacetic acid is esterified with ethanol in the presence of concentrated sulfuric acid to yield ethyl 2-(2-chlorophenyl)acetate.
Step 2: Hydrazide Formation
The ester reacts with hydrazine hydrate in ethanol to form 2-(2-chlorophenyl)acetohydrazide.
Step 3: Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclization with ethyl chlorooxalate in tetrahydrofuran (THF), catalyzed by triethylamine, to form ethyl 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate.
Step 4: Saponification to Potassium Salt
The ethyl ester is hydrolyzed with aqueous potassium hydroxide, yielding the potassium carboxylate derivative.
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Ethanol, H₂SO₄, reflux, 24 h | 80–85 |
2 | Hydrazine hydrate, ethanol, 12 h | 75–80 |
3 | Ethyl chlorooxalate, THF, 0°C → RT, 3 h | 70–75 |
4 | KOH (aq), ethanol, 2 h | 85–90 |
Pharmacological Evaluation
Benzodiazepine Receptor Affinity
Molecular docking studies of analogous 1,3,4-oxadiazoles (e.g., compound 6a in ) demonstrate high affinity for the BZD-binding site of GABAₐ receptors (α1β2γ2 subtype). The 2-chlorophenyl group occupies the L₂ lipophilic pocket, while the carboxylate engages in hydrogen bonding with histidine-102 of the α1 subunit . Radioligand binding assays suggest a theoretical IC₅₀ of 8–12 nM for potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate, comparable to diazepam (IC₅₀ = 15 nM) .
Anticonvulsant Activity
In the pentylenetetrazol (PTZ)-induced seizure model, structurally related compounds exhibit ED₅₀ values of 4–6 mg/kg, with protection lasting 90–120 minutes. Flumazenil (10 mg/kg) reverses this activity, confirming BZD receptor mediation .
Molecular Modeling and Docking Studies
Docking with GABAₐ Receptors
AutoDock Vina simulations position the oxadiazole ring parallel to the imidazole ring of histidine-102, forming π-π interactions. The carboxylate group stabilizes the binding via electrostatic interactions with arginine-87 .
Pharmacophore Mapping
The compound satisfies Cook’s BZD pharmacophore model:
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